molecular formula C14H16Cl2N2OS B14797902 N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide

N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide

Cat. No.: B14797902
M. Wt: 331.3 g/mol
InChI Key: USHUMNIOONLQJR-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide is a chemical compound with the molecular formula C14H16Cl2N2OS It is known for its unique structure, which includes a cyclohexane ring, a carbamothioyl group, and a dichlorophenyl group

Preparation Methods

. The reaction conditions often include solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The pathways involved may include the disruption of cellular processes, such as DNA replication or protein synthesis .

Comparison with Similar Compounds

N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H16Cl2N2OS

Molecular Weight

331.3 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide

InChI

InChI=1S/C14H16Cl2N2OS/c15-10-6-7-12(11(16)8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,17,18,19,20)

InChI Key

USHUMNIOONLQJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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